1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene
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Overview
Description
1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene is an organic compound characterized by the presence of an aminoethoxy group, a bromine atom, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene typically involves multiple steps. One common method includes the bromination of 1-(2-Aminoethoxy)-5-methoxybenzene. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products:
Substitution: 1-(2-Aminoethoxy)-3-substituted-5-methoxybenzene.
Oxidation: 1-(2-Aminoethoxy)-3-bromo-5-formylbenzene or 1-(2-Aminoethoxy)-3-bromo-5-carboxybenzene.
Reduction: 1-(2-Aminoethoxy)-3-bromo-5-aminobenzene.
Scientific Research Applications
1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The aminoethoxy group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2-Aminoethoxy)-4-bromo-5-methoxybenzene: Similar structure but with the bromine atom at a different position.
1-(2-Aminoethoxy)-3-chloro-5-methoxybenzene: Chlorine atom instead of bromine.
1-(2-Aminoethoxy)-3-bromo-4-methoxybenzene: Methoxy group at a different position.
Uniqueness: 1-(2-Aminoethoxy)-3-bromo-5-methoxybenzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both aminoethoxy and bromine groups provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
2-(3-bromo-5-methoxyphenoxy)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-12-8-4-7(10)5-9(6-8)13-3-2-11/h4-6H,2-3,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJUOUCZINABFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)Br)OCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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